molecular formula C8H10N2 B078990 1,2,3,4-Tetrahydro-1,8-naphthyridine CAS No. 13623-87-5

1,2,3,4-Tetrahydro-1,8-naphthyridine

Cat. No.: B078990
CAS No.: 13623-87-5
M. Wt: 134.18 g/mol
InChI Key: ZCZVGQCBSJLDDS-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1,8-naphthyridine is an organic compound with the molecular formula C(8)H({10})N(_2) It is a heterocyclic compound containing a naphthyridine ring system that is partially saturated

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydro-1,8-naphthyridine can be synthesized through several methods. One common route involves the reduction of 1,8-naphthyridine using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow hydrogenation processes to ensure efficient and scalable production. The use of high-pressure hydrogenation reactors and optimized catalysts can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 1,8-naphthyridine. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Further reduction can lead to the formation of fully saturated naphthyridine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: 1,8-Naphthyridine.

    Reduction: Fully saturated naphthyridine derivatives.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

1,2,3,4-Tetrahydro-1,8-naphthyridine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: This compound has potential as a scaffold for the development of pharmaceuticals, particularly in the design of antibacterial and anticancer agents.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with active sites or allosteric sites on target proteins.

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-1,8-naphthyridine can be compared with other similar compounds such as:

    1,8-Naphthyridine: The fully unsaturated parent compound, which has different reactivity and applications.

    1,2,3,4-Tetrahydroquinoline: A similar heterocyclic compound with a different ring structure, used in similar applications.

    1,2,3,4-Tetrahydroisoquinoline: Another related compound with distinct chemical properties and uses.

The uniqueness of this compound lies in its partially saturated naphthyridine ring, which imparts specific chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1,2,3,4-tetrahydro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-3-7-4-2-6-10-8(7)9-5-1/h1,3,5H,2,4,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZVGQCBSJLDDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70516325
Record name 1,2,3,4-Tetrahydro-1,8-naphthyridine
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Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13623-87-5
Record name 1,2,3,4-Tetrahydro-1,8-naphthyridine
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Record name 1,2,3,4-Tetrahydro-1,8-naphthyridine
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Record name 1,2,3,4-tetrahydro-1,8-naphthyridine
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Synthesis routes and methods I

Procedure details

1,8-Naphthyridine (1.0 g, 7.68 mmole) was hydrogenated (50 psi) with 10% Pd/C (100 mg) in absolute ethanol (40 mL) for 18 hr. The mixture was filtered through a pad of Celite® and the filtrate was concentrated to give the title compound (1.04 g) which was sufficiently pure for use in the next step: MS (ES) m/e 135 (M+H)+.
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1 g
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40 mL
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100 mg
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Synthesis routes and methods II

Procedure details

5-Chloro-3-(4-chloro-3-(trifluoromethyl)phenylsulfonamido)picolinic acid (208 mg, 0.50 mmol), 1,2,3,4-tetrahydro-[1,8]naphthyridine [(135 mg, 1.0 mmol) 1,2,3,4-tetrahydro-[1,8]naphthyridine was prepared freshly from 1,8-napthyridine via hydrogenation over Pt2O], BOP (486 mg, 1.1 mmol), DIEA (185 mg, 1.4 mmol) were reacted according to the procedure D to provide the title compound. HPLC purification (20→90% gradient of MeCN-water) provided 4-chloro-N-[5-chloro-2-(3,4-dihydro-2H-[1,8]naphthyridine-1-carbonyl)-pyridin-3-yl]-3-trifluoromethyl-benzenesulfonamide: MS m/z: 531.0 (M+H).
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5-Chloro-3-(4-chloro-3-(trifluoromethyl)phenylsulfonamido)picolinic acid
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208 mg
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486 mg
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185 mg
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Synthesis routes and methods III

Procedure details

The final step in the process of the present invention is the cyclization of compound (II) to elaborate the final product (I). This intramolecular transformation is efficiently carried out by an optimized Chichibabin-type reaction (for a discussion of Chichibabin aminations, see H. Vorbrüggen, Adv. Heterocyclic Chem., 49, 1990, 117-192). Intramolecular nucleophilic cyclizations of 3-substituted pyridylalkylamines have previously been described. Thus, treatment of 3-(3-pyridyl)propylamine with two equivalents of sodium in boiling toluene afforded 1,2,3,4-tetrahydro-[1,8]-naphthyridine in 30% yield (E. M. Hawes and H. L. Davis, J. Heterocyclic Chem., 1973, 39-42). 1,2,3,4-Tetrahydro-3-phenyl-[1,8]-naphthyridine has been similarly prepared in 54% yield (E. M. Hawes and D. G. Wibberley, J. Chem. Soc. (C), 1966, 315-321). The substrate for the Chichibabin-reaction of the present invention has two nucleophilic amino groups presenting complicating issues of regioselectivity and intramolecular vs. intermolecular reactivity.
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3-substituted pyridylalkylamines
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Synthesis routes and methods IV

Procedure details

Scheme 16 illustrates an alternative method for preparing 79 and related analogues 83. Naphthyridine 75 and 82 are commercially available, known in the literature (e.g., Bioorg. Med. Chem. Lett. (1999) 17:2583-86) or conveniently prepared by a variety of methods familiar to those skilled in the art. Naphthyridine 75 is refluxed with benzyl bromide in acetonitrile to give the quaternary salt 76, which is converted to benzyl protected amine 77 upon treatment with sodium borohydride. The benzyl group in 77 is removed by hydrogenation in the presence of palladium on charcoal to give amine 78, which is transformed to 79 using a standard alkylation reaction. Alternatively, treatment of naphthyridine 75 with tert-butyl bromoacetate followed by reduction of the resultant quaternary salt with NaBH4 gives tetrahydro-naphthyridine 80. Deprotection with HCl provides acid 81, which undergoes BOP coupling with diamine 2 to afford 79. By a similar sequence of reactions, 83 is prepared from 1,7-naphthyridine 82.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydro-1,8-naphthyridine
Reactant of Route 2
1,2,3,4-Tetrahydro-1,8-naphthyridine
Reactant of Route 3
1,2,3,4-Tetrahydro-1,8-naphthyridine
Reactant of Route 4
1,2,3,4-Tetrahydro-1,8-naphthyridine
Reactant of Route 5
1,2,3,4-Tetrahydro-1,8-naphthyridine
Reactant of Route 6
1,2,3,4-Tetrahydro-1,8-naphthyridine

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